Vapor Pressure Differentiates n-Pentylsilane from n-Butylsilane and n-Hexylsilane for Vapor-Phase Precursor Delivery
n-Pentylsilane exhibits a room-temperature vapor pressure of approximately 90 mmHg at 25°C, which is roughly 3.1-fold lower than n-butylsilane (280 mmHg) and 3.0-fold higher than n-hexylsilane (30 mmHg) . This intermediate vapor pressure positions n-pentylsilane in a distinct delivery regime: sufficiently volatile for conventional bubbler-based CVD/ALD delivery without requiring elevated source temperatures, yet sufficiently low to avoid the excessive mass flow and safety challenges associated with high-vapor-pressure analogs like n-butylsilane [1]. The 3-fold differential in both directions is large enough that simple adjustment of bubbler pressure or carrier gas flow cannot fully compensate without altering film uniformity and precursor utilization efficiency [1].
| Evidence Dimension | Vapor pressure at 25°C (mmHg) |
|---|---|
| Target Compound Data | 90.2 ± 0.1 mmHg (n-Pentylsilane, C5) |
| Comparator Or Baseline | n-Butylsilane (C4): 280.3 ± 0.1 mmHg; n-Hexylsilane (C6): 29.9 ± 0.2 mmHg |
| Quantified Difference | ~3.1× lower than n-butylsilane; ~3.0× higher than n-hexylsilane |
| Conditions | Predicted vapor pressure at 25°C and 760 mmHg (ChemSpider computed properties from ACD/Labs) |
Why This Matters
Vapor pressure directly governs precursor mass transport in CVD/ALD; the ~3-fold difference between C4, C5, and C6 means that swapping one alkylsilane for another requires re-engineering the entire delivery system, making chain-length-specific procurement essential.
- [1] Gelest, Inc. (2016). Chemical Vapor Deposition – Technical Guide. Silanes with vapor pressure >5 torr at 100°C have achieved the greatest number of commercial applications. View Source
